1-(3-Methylazetidin-3-yl)pentan-1-one
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Overview
Description
1-(3-Methylazetidin-3-yl)pentan-1-one is a chemical compound with the molecular formula C9H17NO It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylazetidin-3-yl)pentan-1-one typically involves the reaction of 3-methylazetidine with pentan-1-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored and controlled to maintain the quality and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylazetidin-3-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted azetidine derivatives .
Scientific Research Applications
1-(3-Methylazetidin-3-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Methylazetidin-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Methylazetidin-3-yl)pentan-1-one can be compared with other similar compounds such as:
1-Methylazetidin-3-ol: Another azetidine derivative with different functional groups and properties.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with stimulant properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-methylazetidin-3-yl)pentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-4-5-8(11)9(2)6-10-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
WLHVAWDISCKNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1(CNC1)C |
Origin of Product |
United States |
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